molecular formula C16H19N5O4 B2826947 ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896323-85-6

ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2826947
CAS RN: 896323-85-6
M. Wt: 345.359
InChI Key: PRBJWJLRWCERCA-UHFFFAOYSA-N
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Description

Ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C16H19N5O4 and its molecular weight is 345.359. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Catalysis

Ionic Liquid Catalysis : The use of ionic liquids such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) has been shown to catalyze efficient, one-pot synthesis of trisubstituted imidazoles under ultrasonic irradiation, highlighting an environmentally friendly approach to synthesizing complex organic compounds (Hongjun Zang et al., 2010).

N-Heterocyclic Carbene (NHC) Mediated Reactions : Imidazol-2-ylidenes, a type of NHC, have demonstrated efficiency in catalyzing the transesterification and acylation reactions involving esters and alcohols. This showcases the potential of NHCs in facilitating esterification reactions under mild conditions (G. Grasa et al., 2003).

Biological Activities

Antimicrobial Properties : Compounds synthesized from imidazole derivatives have been evaluated for their antimicrobial activities against a variety of pathogens. These studies contribute to the ongoing search for new antimicrobial agents with potential applications in medicine and pharmacology (Pratibha Sharma et al., 2004).

Novel Compound Synthesis

Imidazo[2,1-i]purin-5-one Derivatives : Research into the synthesis of new 2-heterocyclyl-imidazo[2,1-i]purin-5-one derivatives has provided insights into their potential as selective human A3 adenosine receptor antagonists. This area of study is crucial for developing targeted therapies for various diseases (P. Baraldi et al., 2011).

Photoswitchable Organocatalysis : The development of photoswitchable catalysts based on N-heterocyclic carbenes introduces a novel method to control catalytic activities using light. This innovative approach has significant implications for developing more efficient and sustainable chemical processes (B. M. Neilson et al., 2012).

properties

IUPAC Name

ethyl 2-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-5-7-19-10(3)8-20-12-13(17-15(19)20)18(4)16(24)21(14(12)23)9-11(22)25-6-2/h5,8H,1,6-7,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBJWJLRWCERCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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